An In-depth Technical Guide to N-Butyl-N-ethylaniline
An In-depth Technical Guide to N-Butyl-N-ethylaniline
This technical guide provides a comprehensive overview of N-Butyl-N-ethylaniline, including its chemical identity, physicochemical properties, synthesis, and reactivity. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis, and drug development.
Chemical Identity and Structure
N-Butyl-N-ethylaniline is a tertiary aromatic amine. Its core structure consists of an aniline (B41778) molecule where the amino group is substituted with both a butyl and an ethyl group.
IUPAC Name: N-Butyl-N-ethylaniline[1]
CAS Number: 13206-64-9[1]
Molecular Formula: C₁₂H₁₉N[1]
Structure:
-
SMILES: CCCCN(CC)C1=CC=CC=C1[1]
-
InChI: InChI=1S/C12H19N/c1-3-5-11-13(4-2)12-9-7-6-8-10-12/h6-10H,3-5,11H2,1-2H3[1]
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Weight | 177.29 g/mol | [1][2] |
| Exact Mass | 177.151749610 Da | [3] |
| Boiling Point | 88 - 91 °C at 5 mmHg | [4] |
| Density | Not available (N-Ethylaniline: 0.963 g/mL at 25 °C) | [5] |
| Refractive Index | Not available (N-Ethylaniline: 1.554 at 20 °C) | [5] |
| logP | 3.313 | [3] |
| Polar Surface Area | 3.24 Ų | [3] |
| ¹³C NMR | Spectral data available | PubChem CID 9989790 |
| IR Spectrum | Spectral data available | PubChem CID 9989790 |
| Mass Spectrum (GC-MS) | Spectral data available | PubChem CID 9989790 |
Experimental Protocols
Synthesis of N-Butyl-N-ethylaniline
The following protocol describes the synthesis of N-Butyl-N-ethylaniline from N-ethylaniline and n-butanol.
Reaction:
N-Ethylaniline + n-Butanol → N-Butyl-N-ethylaniline + H₂O
Materials:
-
N-ethylaniline (182 parts)
-
n-Butanol (150 parts)
-
Triphenyl phosphite (B83602) (10 parts)
-
Stirred autoclave
Procedure: [4]
-
Combine 182 parts of N-ethylaniline, 150 parts of n-butanol, and 10 parts of triphenyl phosphite in a stirred autoclave.
-
Heat the mixture at 230 °C for 20 hours.
-
After the reaction is complete, cool the autoclave and release the pressure.
-
Distill the reaction mixture to remove the water of reaction, any unreacted N-ethylaniline, and excess n-butanol.
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The product, N-Butyl-N-ethylaniline, is then distilled under reduced pressure, collecting the fraction at 88 - 91 °C / 5 mmHg.
Yield: Approximately 69% of the theoretical yield.[4]
Representative Electrophilic Aromatic Substitution: Nitration
N-Butyl-N-ethylaniline is expected to undergo electrophilic aromatic substitution reactions, such as nitration, primarily at the ortho and para positions of the benzene (B151609) ring due to the activating and directing effects of the N-alkylamino group.[2] The following is a representative protocol for the nitration of an N-alkylaniline, which can be adapted for N-Butyl-N-ethylaniline. Direct nitration of anilines can lead to oxidation and side products; therefore, milder nitrating agents are often preferred.[6][7]
Materials:
-
N-alkylaniline (e.g., N-Butyl-N-ethylaniline)
-
tert-Butyl nitrite (B80452) (TBN)
-
Acetonitrile (B52724) (solvent)
Procedure (based on the nitration of N-alkylanilines with TBN):
-
In a round-bottom flask, dissolve the N-alkylaniline (1.0 mmol) in acetonitrile (8 mL).
-
Add tert-butyl nitrite (4.0 equivalents) to the solution.
-
Stir the reaction mixture at 80 °C for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure and purifying the residue by column chromatography.
Note: This is a general procedure for the nitration of N-alkylanilines and may require optimization for N-Butyl-N-ethylaniline.
Analytical Methods
The following is a representative HPLC method for the analysis of N-alkylanilines, which can be adapted for the quantification of N-Butyl-N-ethylaniline.[8][9][10]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 85:15 v/v). The addition of 0.1% trifluoroacetic acid (TFA) may improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent like acetonitrile and filtered through a 0.22 µm syringe filter before injection.
A representative GC method for the analysis of N-alkylanilines is outlined below.[11][12]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: HP-5 (5% Phenyl Methyl Siloxane) capillary column (e.g., 30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 150 °C (hold for 1 minute), ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C (for FID).
-
Sample Preparation: Samples can be dissolved in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.
Reactivity and Applications
N-Butyl-N-ethylaniline serves as a versatile intermediate in organic synthesis. Its primary applications are in the manufacturing of dyes, pharmaceuticals, and agrochemicals.[2] The reactivity of N-Butyl-N-ethylaniline is characteristic of a tertiary aromatic amine, with the key reaction types being:
-
Electrophilic Aromatic Substitution: The electron-donating N-alkylamino group strongly activates the aromatic ring towards electrophilic attack at the ortho and para positions. Common reactions include halogenation (e.g., bromination) and nitration.[2]
-
Oxidation: The amino group can be susceptible to oxidation, which is a consideration in reaction design.
Logical Workflow: Synthesis of a Dye Precursor
As a synthetic intermediate, N-Butyl-N-ethylaniline is not involved in natural biological signaling pathways. However, its role in chemical synthesis can be represented as a logical workflow. The following diagram illustrates a hypothetical workflow for the synthesis of a para-nitro substituted derivative, which could serve as a precursor for azo dyes.
Caption: A logical workflow for the synthesis of a dye precursor from N-Butyl-N-ethylaniline.
Reaction Mechanism: Electrophilic Nitration
The nitration of N-Butyl-N-ethylaniline proceeds via an electrophilic aromatic substitution mechanism. The key steps are the generation of a potent electrophile (the nitronium ion, NO₂⁺), followed by the attack of the electron-rich aromatic ring and subsequent restoration of aromaticity.
Caption: The mechanism of electrophilic nitration of an aromatic amine like N-Butyl-N-ethylaniline.
References
- 1. N-Butyl-N-ethylaniline | C12H19N | CID 9989790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Butyl-N-ethylaniline (13206-64-9) for sale [vulcanchem.com]
- 3. N-butyl-N-ethylaniline, CasNo.13206-64-9 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 4. prepchem.com [prepchem.com]
- 5. borsodchem.cz [borsodchem.cz]
- 6. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. epa.gov [epa.gov]
